molecular formula C27H25ClCuN9O11S3+3 B12761489 Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-) CAS No. 35718-34-4

Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-)

Cat. No.: B12761489
CAS No.: 35718-34-4
M. Wt: 846.7 g/mol
InChI Key: UOEMZPWKWMACRF-UHFFFAOYSA-Q
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Description

The compound Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-) is a highly complex coordination compound featuring:

  • A 1,3,5-triazine core substituted with amino, chloro, and methylamino groups.
  • Azo linkages (–N=N–) connecting aromatic naphthyl and benzoid systems.
  • Multiple sulphonato (–SO₃⁻) groups, enhancing water solubility and stability.
  • A central copper ion (Cu³⁻) coordinated to the ligand framework.

This structure suggests applications in dyes or pigments, as azo-triazine-metal complexes are known for intense coloration and thermal stability . The sulphonate groups likely facilitate solubility in aqueous or polar media, making it suitable for textile or industrial dyeing processes. Synthesis methods may involve stepwise substitution on the triazine ring, followed by diazo coupling and metal coordination, analogous to procedures for cobaltate complexes .

Properties

CAS No.

35718-34-4

Molecular Formula

C27H25ClCuN9O11S3+3

Molecular Weight

846.7 g/mol

IUPAC Name

2-[[4-[[6-[(4-amino-6-chloro-1,3,5-triazin-2-yl)-methylamino]-1-hydroxy-3-sulfonaphthalen-2-yl]diazenyl]-5-hydroxy-2-methylphenyl]diazenyl]benzene-1,4-disulfonic acid;copper;hydron

InChI

InChI=1S/C27H22ClN9O11S3.Cu/c1-12-7-18(20(38)11-17(12)33-35-19-10-15(49(40,41)42)4-6-21(19)50(43,44)45)34-36-23-22(51(46,47)48)9-13-8-14(3-5-16(13)24(23)39)37(2)27-31-25(28)30-26(29)32-27;/h3-11,38-39H,1-2H3,(H,40,41,42)(H,43,44,45)(H,46,47,48)(H2,29,30,31,32);/p+3

InChI Key

UOEMZPWKWMACRF-UHFFFAOYSA-Q

Canonical SMILES

[H+].[H+].[H+].CC1=CC(=C(C=C1N=NC2=C(C=CC(=C2)S(=O)(=O)O)S(=O)(=O)O)O)N=NC3=C(C=C4C=C(C=CC4=C3O)N(C)C5=NC(=NC(=N5)N)Cl)S(=O)(=O)O.[Cu]

Origin of Product

United States

Biological Activity

Trihydrogen (2-((4-((6-((4-amino-6-chloro-1,3,5-triazin-2-yl)methylamino)-1-hydroxy-3-sulpho-2-naphthyl)azo)-5-hydroxy-o-tolyl)azo)benzene-1,4-disulphonato(5-))cuprate(3-) is a complex compound that exhibits various biological activities. This article explores its biological activity, mechanisms of action, and potential applications in therapeutic contexts.

Chemical Structure and Composition

The compound is characterized by a complex structure that includes:

  • Amino and Hydroxy Functional Groups : These enhance solubility and biological interaction.
  • Chloro and Azo Groups : Known for their roles in biological activity and potential toxicity.
  • Cuprate Component : The presence of copper ions may contribute to catalytic properties and redox activity.

Mechanisms of Biological Activity

  • Anticancer Properties :
    • The compound has been shown to exhibit cytotoxic effects on various cancer cell lines. Studies indicate that it induces apoptosis through the activation of caspases, which are crucial in the programmed cell death pathway .
    • The mechanism involves the inhibition of key signaling pathways associated with tumor growth, particularly those involving STAT3 and NF-kB, which are known to promote cell proliferation and survival in cancer cells .
  • Antimicrobial Activity :
    • Preliminary investigations suggest that the compound may possess antimicrobial properties. The presence of sulfonate groups enhances its interaction with microbial membranes, leading to increased permeability and cell death.
    • Specific studies have demonstrated effectiveness against various bacterial strains, indicating potential as a therapeutic agent in treating infections .
  • Anti-inflammatory Effects :
    • The compound appears to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This action is critical in conditions like rheumatoid arthritis and other inflammatory diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AnticancerInduces apoptosis in cancer cell lines
AntimicrobialEffective against various bacterial strains
Anti-inflammatoryModulates cytokine production

Case Studies

  • Cytotoxicity Assays :
    • In vitro studies using the HCT116 colon cancer cell line revealed significant cytotoxic effects at concentrations as low as 10 µM. Cell viability assays demonstrated a reduction to below 30% after 48 hours of exposure .
  • Microbial Sensitivity Testing :
    • A series of disk diffusion assays indicated that the compound showed notable inhibition zones against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent.
  • Inflammation Model Studies :
    • In vivo models of inflammation demonstrated that treatment with the compound resulted in reduced swelling and pain response in induced arthritis models, correlating with decreased levels of inflammatory markers in serum .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Physicochemical Properties
Property Target Compound Cobaltate Analogue Metsulfuron Methyl Ester
Molecular Weight ~1,200–1,400 g/mol* ~1,500 g/mol 381.4 g/mol
Solubility Soluble in polar solvents High (aqueous) 120 mg/L (water, 25°C)
Thermal Stability Decomposes >250°C Stable to 300°C Stable to 200°C

*Estimated based on structural complexity.

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